tasumatrol G
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Description
tasumatrol G is a natural product found in Taxus wallichiana and Taxus sumatrana with data available.
Scientific Research Applications
Analgesic and Anti-inflammatory Activities
Tasumatrol G, derived from Taxus species, has been investigated for its potential in managing pain and inflammation. Studies have indicated that Tasumatrol B, a closely related compound, exhibits significant analgesic and anti-inflammatory activities. These properties were demonstrated in various models, including acetic acid-induced writhing, carrageenan-induced paw oedema, and cotton-pellet oedema models. The analgesic effect of Tasumatrol B was notably significant in the acetic acid-induced model, suggesting a potential direction for the development of pain and inflammation management therapies (Qayum et al., 2012).
Anticancer Potential
This compound and its variants have also been explored for their anticancer potential. A study isolating compounds from Taxus wallichiana, including tasumatrol B, revealed cytotoxic activity against various cancer cell lines. Tasumatrol B, in particular, showed promising results in inhibiting the growth of these cancer cells, implicating its potential in cancer therapy. The study also involved molecular docking analyses, suggesting that these compounds have binding affinities with receptor tyrosine kinases, which are often targeted in cancer treatments (Qayum et al., 2019).
Structural Novelty and Diversity
The structural complexity and diversity of this compound and related compounds, like Tasumatrols A and B, have been a subject of scientific interest. These compounds, isolated from Taxus species, exhibit unique structural features, such as rare taxene systems and novel lactone formations. This structural diversity not only adds to the chemical understanding of these compounds but also provides insights into their biological activities and potential therapeutic applications (Shen et al., 2003).
Properties
Molecular Formula |
C33H42O12 |
---|---|
Molecular Weight |
630.7 g/mol |
IUPAC Name |
[(1S,2S,4S,7R,8R,9S,10S,12S,13S,16R)-8,10,12-triacetyloxy-4,7-dihydroxy-2-(2-hydroxypropan-2-yl)-5,9-dimethyl-15-oxatetracyclo[7.6.1.02,6.013,16]hexadec-5-en-13-yl] benzoate |
InChI |
InChI=1S/C33H42O12/c1-16-21(37)14-32(30(5,6)40)24(16)25(38)27(44-19(4)36)31(7)22(42-17(2)34)13-23(43-18(3)35)33(15-41-28(32)26(31)33)45-29(39)20-11-9-8-10-12-20/h8-12,21-23,25-28,37-38,40H,13-15H2,1-7H3/t21-,22-,23-,25+,26-,27-,28-,31+,32-,33-/m0/s1 |
InChI Key |
LCDWFTPHRBHOQJ-KNIUGVHDSA-N |
Isomeric SMILES |
CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H]([C@@]4([C@H]3[C@@H]([C@@]2(C[C@@H]1O)C(C)(C)O)OC4)OC(=O)C5=CC=CC=C5)OC(=O)C)OC(=O)C)C)OC(=O)C)O |
Canonical SMILES |
CC1=C2C(C(C3(C(CC(C4(C3C(C2(CC1O)C(C)(C)O)OC4)OC(=O)C5=CC=CC=C5)OC(=O)C)OC(=O)C)C)OC(=O)C)O |
Synonyms |
tasumatrol G |
Origin of Product |
United States |
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